molecular formula C6H12O6 B118559 D-Galactose-1-13C CAS No. 70849-30-8

D-Galactose-1-13C

Cat. No. B118559
CAS RN: 70849-30-8
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-ZGYLHYIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-1-13C is an isotope analogue of D-galactose . It is used to study galactose metabolism . The empirical formula is 13CC5H12O6 and the molecular weight is 181.15 .


Synthesis Analysis

It is available in individual form and its concentration is neat . It is used in applications such as Biomolecular NMR, Metabolism, and Metabolomics .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC[C@H]1O13CHC@HC@@H[C@H]1O .


Chemical Reactions Analysis

This compound is used in the study of galactose metabolism . It is involved in various biotechnological processes for galactose utilization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.15 . It is a powder form and has an optical activity of [α]25/D +79.0, c = 2 in H2O (trace NH4OH) . It has a melting point of 169-170 °C .

Scientific Research Applications

Synthesis for Molecular Probes

D-Galactose-1-13C has been synthesized for use as molecular probes in studying the conformation of oligosaccharides attached to proteins. A method was developed for synthesizing this compound via 1-ene and 5-ene compounds derived from D-galactofuranose, allowing efficient introduction of the atom. This synthesis aids in molecular studies of carbohydrates and proteins (Sato et al., 2003).

Investigating Microbial Metabolism

This compound is used in 13C metabolic flux analysis (13C MFA), a critical systems biology technique. For example, it has been applied to study the role of the SIP1 gene in Saccharomyces cerevisiae's preference for glucose over galactose. This research highlights the utility of this compound in dissecting complex metabolic pathways in microbial systems (Shymansky et al., 2017).

Assessing Metabolism in Galactosemia

Using this compound in isotope kinetic studies provides insights into galactose metabolism in galactosemia patients. This approach helps understand the metabolism of galactose in vivo, especially in individuals with different mutations affecting galactose metabolism (Berry et al., 1997).

Studying Enzymatic Pathways

Research on the Leloir pathway for galactose metabolism uses this compound to understand the function and structure of enzymes involved in converting galactose to glucose-1-phosphate. This research is vital for understanding metabolic diseases like galactosemia (Holden et al., 2003).

Liver Function Measurement

This compound is employed in the galactose breath test (GBT), a technique to assess liver function. This application is particularly relevant in managing chronic liver diseases and post-liver transplant assessment (Becker, 1998).

Plasma Enrichment Monitoring

In galactosemia, a method using gas chromatography/positive chemical ionization tandem mass spectrometry (GC/PCI-MS/MS) was developed for precise determination of plasma [13C]galactose enrichment after administration of this compound. This approach is crucial for understanding galactosemia's etiology (Fenn et al., 2000).

Safety and Hazards

D-Galactose-1-13C should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. It should be stored at room temperature away from light and moisture . It is not classified for physical or health hazards under GHS .

Biochemical Analysis

Biochemical Properties

D-Galactose-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in patients with classical galactosemia, the catabolism of D-Galactose is severely impaired due to an inherited D-Galactose-1-phosphate uridyltransferase deficiency .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in galactosemic infants on an unrestricted lactose intake, a potentially lethal organ toxicity syndrome develops, presumably because D-Galactose-derived metabolites accumulate within the cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ZGYLHYIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447616
Record name D-Galactose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70849-30-8
Record name D-Galactose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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